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Introduction

OD36 is a macrocyclic small molecule that has been identified as a potent, ATP-competitive

inhibitor with significant dual activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and

Activin A type I receptor (ALK2).[1][2] Its high affinity and selectivity make it a valuable tool for

researchers in inflammatory diseases and rare genetic disorders like Fibrodysplasia Ossificans

Progressiva (FOP). This guide provides a comprehensive overview of OD36's binding

characteristics, the signaling pathways it modulates, and the experimental methodologies used

to characterize its activity.

Quantitative Data: Binding Affinity and Inhibitory
Potency
The binding affinity and inhibitory concentration of OD36 have been quantified against several

key kinase targets. These values underscore its potency and selectivity profile. The data is

summarized in the table below.
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Target Kinase Parameter Value (nM) Notes

RIPK2 IC₅₀ 5.3

Potent inhibition of the

primary inflammatory

target.[1][2][3]

ALK2 (ACVR1) Kd 37
Demonstrates strong

binding affinity.[1][4][5]

IC₅₀ 47
Effective inhibition of

wild-type ALK2.[1][4]

ALK2 (R206H) IC₅₀ 22

Increased potency

against the FOP-

associated mutant.[1]

[4]

ALK1 (ACVRL1) Kd 90
Shows moderate

binding affinity.[1][4]

IC₅₀ (Half-maximal inhibitory concentration) denotes the concentration of OD36 required to

inhibit 50% of the kinase activity. K_d (Dissociation constant) represents the equilibrium

constant for the dissociation of the ligand-receptor complex and is a measure of binding affinity.

At a concentration of 100 nM, OD36 shows minimal activity against a broad panel of 366 other

protein kinases, though some inhibitory effect is observed on structurally similar kinases such

as SIK2 and ACVR2B, highlighting its overall high selectivity.[6]

Mechanism of Action
OD36 functions as an ATP-competitive inhibitor. As a macrocyclic compound, it is designed to

fit into the ATP-binding pocket of the target kinase, effectively blocking the enzyme's ability to

bind ATP and phosphorylate its downstream substrates.[1][3] This mechanism has been

confirmed through experiments with "gatekeeper" mutant kinases. For instance, a RIPK2 T95M

mutation, which sterically hinders the ATP-binding pocket, renders the kinase resistant to

inhibition by OD36, confirming its mode of action.[7]

Modulated Signaling Pathways
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OD36 exerts its biological effects by interrupting key signaling cascades involved in

inflammation and osteogenesis.

The NOD-RIPK2 Inflammatory Pathway
RIPK2 is a crucial kinase in the innate immune system, acting downstream of the NOD1 and

NOD2 pattern recognition receptors.[8] Upon detection of bacterial peptidoglycans, NOD

receptors recruit and activate RIPK2, initiating a cascade that leads to the activation of NF-κB

and MAPK pathways and the subsequent production of inflammatory cytokines.[2][3][7] OD36
blocks the autophosphorylation of RIPK2, thereby preventing these downstream inflammatory

signals.[2][7]
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Fig. 1: OD36 inhibition of the NOD-RIPK2 signaling pathway.
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The BMP-ALK2 Osteogenic Pathway
ALK2 is a bone morphogenetic protein (BMP) type I receptor. In physiological conditions, BMP

binding triggers ALK2 to phosphorylate downstream effectors, primarily SMAD1 and SMAD5.[1]

In FOP, a recurring mutation (R206H) makes ALK2 hypersensitive to the ligand Activin A,

leading to aberrant SMAD phosphorylation and ectopic bone formation.[1][4] OD36 potently

inhibits both wild-type and mutant ALK2, blocking SMAD1/5 phosphorylation and preventing

osteogenic differentiation.[1][4]
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Fig. 2: OD36 inhibition of the BMP-ALK2-SMAD signaling pathway.

Experimental Protocols
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Detailed and rigorous experimental procedures are essential for accurately determining the

binding affinity and inhibitory potential of compounds like OD36. Below are representative

protocols for key assays.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a typical luminescence-based assay to measure the ATP-dependent

kinase activity and its inhibition by OD36.

Objective: To determine the IC₅₀ value of OD36 against a target kinase (e.g., RIPK2).

Materials:

Recombinant human RIPK2 enzyme.

Kinase substrate (e.g., a generic peptide like AdipoRon).

ATP (Adenosine Triphosphate).

OD36 compound, serially diluted in DMSO.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

White, opaque 384-well microplates.

Plate reader capable of measuring luminescence.

Methodology:

Compound Preparation: Create a 10-point serial dilution of OD36 in 100% DMSO, starting

from 100 µM.

Assay Setup:

Add 5 µL of kinase/substrate mix to each well of a 384-well plate.

Add 50 nL of serially diluted OD36 or DMSO (vehicle control) to the respective wells.
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Mix the plate on a shaker for 1 minute and incubate for 10 minutes at room temperature.

Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The

final ATP concentration should be at or near the K_m for the enzyme.

Incubation: Incubate the plate for 60 minutes at room temperature to allow the kinase

reaction to proceed.

Signal Detection:

Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a

luminescent signal. The reagent measures the amount of ATP remaining in the well; lower

ATP levels (higher consumption) indicate higher kinase activity.

Incubate for 10 minutes to stabilize the signal.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Convert luminescence readings to percent inhibition relative to DMSO controls.

Plot the percent inhibition against the logarithm of the OD36 concentration.

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
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Fig. 3: General workflow for an in vitro kinase inhibition assay.
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Radioligand Binding Assay (K_d Determination)
This protocol outlines a method to determine the equilibrium dissociation constant (K_d) using

a competitive binding assay.

Objective: To determine the binding affinity (K_d) of OD36 for ALK2.

Materials:

Receptor Source: Cell membranes prepared from cells overexpressing human ALK2.

Radioligand: A suitable high-affinity radiolabeled ALK2 ligand (e.g., ³H-Dorsomorphin).

Competitor: Unlabeled OD36.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled ALK2

inhibitor (e.g., LDN-193189).

Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a liquid

scintillation counter.

Methodology:

Assay Setup: Prepare reaction tubes for total binding, non-specific binding, and competitive

binding.

Total Binding: Contains membranes, radioligand, and assay buffer.

Non-specific Binding: Contains membranes, radioligand, and a high concentration of an

unlabeled inhibitor.

Competitive Binding: Contains membranes, radioligand, and varying concentrations of

unlabeled OD36.

Incubation: Add the membrane preparation (50-100 µg protein), a fixed concentration of the

radioligand (typically at its K_d), and the appropriate competitor to the tubes. Incubate at
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25°C for 90 minutes to reach equilibrium.[9]

Separation of Bound and Free Ligand: Terminate the reaction by rapid vacuum filtration

through glass fiber filters. This separates the membrane-bound radioligand from the unbound

radioligand.[9]

Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any

remaining unbound radioligand.[9]

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific CPM from total CPM.

Plot the percentage of specific binding against the logarithm of the OD36 competitor

concentration.

Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to calculate the K_i

(inhibition constant), which provides an estimate of the K_d for OD36.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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